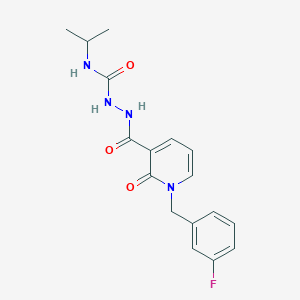
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide is a useful research compound. Its molecular formula is C17H19FN4O3 and its molecular weight is 346.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide is part of a class of compounds known for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dihydropyridine core, which is known for its biological activity. The molecular formula is C_{15}H_{17FN_4O_3 with a molecular weight of 320.32 g/mol. Its structural features suggest potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or pathways within cells. Research indicates that it may act as an inhibitor of certain kinases or proteases involved in cancer cell proliferation and survival. Additionally, the presence of the hydrazine moiety enhances its reactivity towards biological targets.
Biological Activity Data
A summary of key biological activities observed in various studies is provided below:
Case Studies
- Anticancer Efficacy : In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to apoptosis in treated cells. The IC50 values were notably lower compared to standard chemotherapeutic agents, indicating its potential as a novel anticancer drug.
- Antiviral Activity : Another study focused on the antiviral properties against HIV-1 showed that the compound effectively inhibited the integrase enzyme, which is crucial for viral DNA integration into host genomes. This suggests its potential as a therapeutic agent in HIV treatment.
Research Findings
Recent research has highlighted several important findings regarding this compound:
- Synergistic Effects : When combined with existing antiviral drugs, the compound exhibited synergistic effects, enhancing overall efficacy and reducing required dosages.
- Safety Profile : Preliminary toxicity studies revealed that the compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
- Pharmacokinetics : Studies on pharmacokinetics indicated good bioavailability and metabolic stability, making it a promising candidate for further development.
特性
IUPAC Name |
1-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-11(2)19-17(25)21-20-15(23)14-7-4-8-22(16(14)24)10-12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,20,23)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHXNPOZBQNKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














